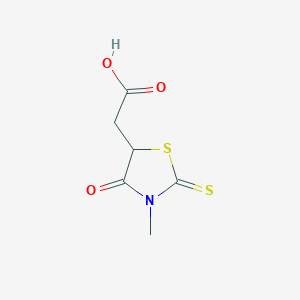

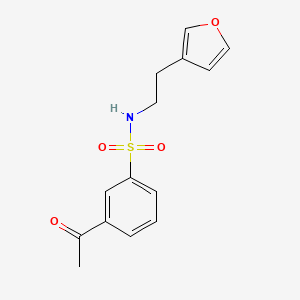

(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

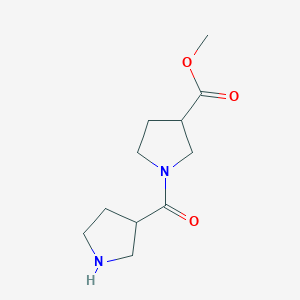

“(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, one method involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid .Molecular Structure Analysis

The molecular structure of “(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” is characterized by a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations . They can undergo various chemical reactions to form different compounds with diverse therapeutic and pharmaceutical activity .Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Effects

A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives from the coupling of various amines with a structurally related compound to (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid. These compounds exhibited significant anticancer and antiangiogenic activities in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).

Aldose Reductase Inhibition

Another research application demonstrated that derivatives of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid serve as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This suggests their potential use in treating conditions associated with high blood sugar levels (Kučerová-Chlupáčová et al., 2020).

Antifungal Activity

Research into antifungal agents has identified derivatives of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid as potential candidates. These compounds were synthesized and evaluated for their activity against several fungal species, showing promise in combating fungal infections (Doležel et al., 2009).

Fluorescence Properties for Metal Ion Detection

A derivative of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid was synthesized and characterized for its fluorescence properties. It demonstrated selective quenching effects with Co2+ ions, indicating its potential application as a fluorescent chemical sensor for metal ion detection (Li Rui-j, 2013).

Zukünftige Richtungen

The future directions for research on “(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” and its derivatives could include developing multifunctional drugs and improving their activity . These compounds have diverse therapeutic and pharmaceutical activity, making them promising candidates for next-generation drug design .

Eigenschaften

IUPAC Name |

2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFFGCFDGJYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=S)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)

![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)

![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2938347.png)

![methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2938349.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)